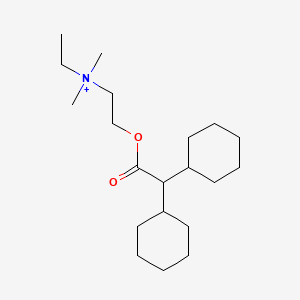![molecular formula C13H18O6 B15126475 2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15126475.png)
2-[4-(Hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxymethylphenol 1-O-rhamnoside typically involves chemical synthesis. The process includes the methylation of phenol followed by the glycosylation of rhamnosides . The specific steps are as follows:
Methylation of Phenol:
Glycosylation of Rhamnosides: This step involves the attachment of a rhamnose sugar molecule to the hydroxymethylphenol.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxymethylphenol 1-O-rhamnoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often resulting in the formation of quinones.
Reduction: This reaction involves the gain of electrons, potentially converting quinones back to phenols.
Substitution: This reaction involves the replacement of a functional group in the compound with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Regeneration of phenols.
Substitution: Formation of substituted phenolic compounds.
Aplicaciones Científicas De Investigación
4-Hydroxymethylphenol 1-O-rhamnoside has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying phenolic reactions and glycosylation processes.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mecanismo De Acción
The mechanism of action of 4-Hydroxymethylphenol 1-O-rhamnoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
4-Hydroxymethylphenol 1-O-rhamnoside can be compared with other similar phenolic compounds, such as:
4-Hydroxyphenyl 1-O-rhamnoside: Similar structure but lacks the methyl group on the phenol.
4-Methoxyphenyl 1-O-rhamnoside: Similar structure but has a methoxy group instead of a hydroxymethyl group.
4-Hydroxybenzyl 1-O-rhamnoside: Similar structure but has a benzyl group instead of a hydroxymethyl group.
Uniqueness: 4-Hydroxymethylphenol 1-O-rhamnoside is unique due to its specific combination of a hydroxymethyl group and a rhamnose sugar, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H18O6 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
2-[4-(hydroxymethyl)phenoxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O6/c1-7-10(15)11(16)12(17)13(18-7)19-9-4-2-8(6-14)3-5-9/h2-5,7,10-17H,6H2,1H3 |
Clave InChI |
VKJJAXLYSFNXBM-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


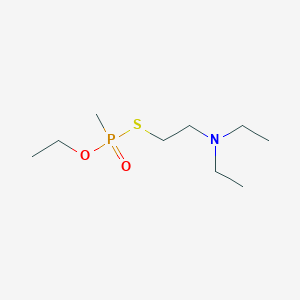
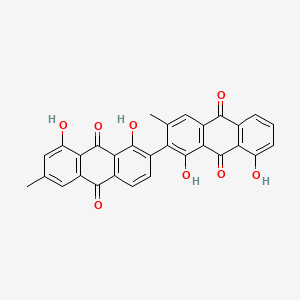
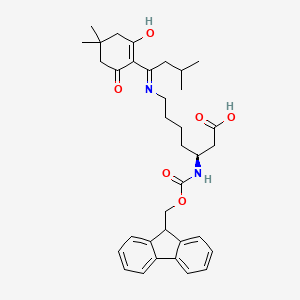

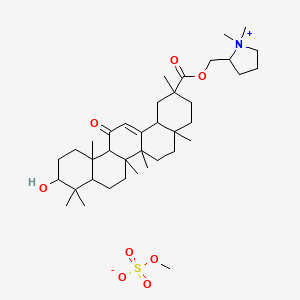
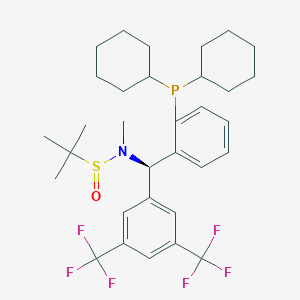
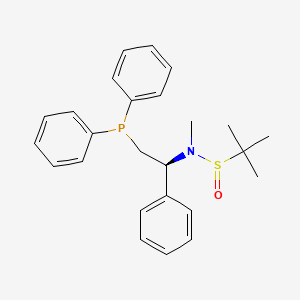
![4-[4-[[2-(4-chlorophenyl)-5,5-dimethyl-cyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(1R)-3-[2-[2-[2-[2-[[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl-methyl-amino]-1-(phenylsulfanylmethyl)propyl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-benzamide](/img/structure/B15126435.png)
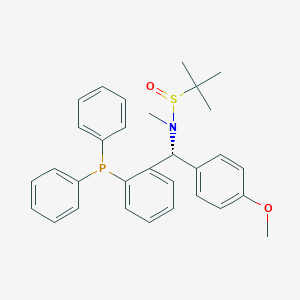
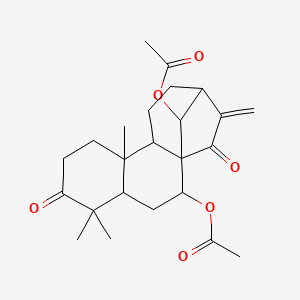
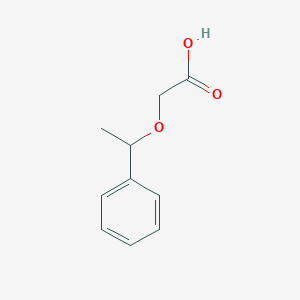
![2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride](/img/structure/B15126466.png)
![2-[2-(4-Amino-4-carboxybutanoyl)hydrazinyl]benzoic acid](/img/structure/B15126467.png)
